Cas no 943319-70-8 (Ponatinib)

Ponatinib structure
Ponatinib structure
商品名:Ponatinib
CAS番号:943319-70-8
MF:C29H27F3N6O
メガワット:532.559496164322
MDL:MFCD17215203
CID:822291
PubChem ID:24826799

Ponatinib 化学的及び物理的性質

名前と識別子

    • AP24534(Ponatinib)
    • 1-(3-(4-Amino-3-(4-phenyloxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
    • Ponatinib
    • Ponatinib (AP24534)
    • 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
    • AP24534
    • AP-24534
    • AP24534 Ponatinib
    • Ponatinb
    • Ponatinib (AP24534,Iclusig®)
    • Ponatinib C
    • 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methy...
    • 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide
    • AP 24534
    • Iclusig
    • 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
    • 4340891KFS
    • 3-(Imidazo[1,2-B]pyridazin-3-Ylethynyl)-4-Methyl-N-{4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl}benzamide
    • C29H27F3N6O
    • 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(tr
    • 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (ACI)
    • 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide
    • Benzamide, 3-(2-Imidazo(1,2-B)Pyridazin-3-Ylethynyl)-4-Methyl-N-(4-((4-Methyl-1-Piperazinyl)Methyl)-3-(Trifluoromethyl)Phenyl)
    • EN300-6733072
    • NCGC00263152-01
    • HMS3654H16
    • NSC-758487
    • HY-12047
    • BRD-K44227013-001-08-0
    • NSC-800855
    • 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.
    • BCP02037
    • SDCCGSBI-0654374.P001
    • BRD-K44227013-001-06-4
    • NCGC00263152-14
    • 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzam
    • CHEBI:78543
    • Z1828098700
    • SMR004701274
    • 3-(imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
    • MFCD17215203
    • Benzamide, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-; 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide; AP 24534; Iclusig; Ponatinib
    • Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methyl-1- piperazinyl)methyl)-3-(trifluoromethyl)phenyl)-
    • UNII-4340891KFS
    • L01XE24
    • PONATINIB [VANDF]
    • BDBM50322535
    • AS-19133
    • SW218091-2
    • AB01565847_03
    • 3-(2-(IMIDAZO(1,2-B)PYRIDAZIN-3-YL)ETHYNYL)-4-METHYL-N-(4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
    • S1490
    • 943319-70-8 (free base)
    • CCG-264900
    • D09950
    • GTPL5890
    • 943319-70-8
    • 3-(2-(Imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
    • BCP9000307
    • DB08901
    • NS00072196
    • PONATINIB [WHO-DD]
    • 3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
    • NCGC00263152-02
    • AP24534,Ponatinib
    • AP24534 (Ponatinib)
    • BRD-K44227013-001-02-3
    • HMS3295I23
    • Q198728
    • 0LI
    • DTXCID50163917
    • 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
    • PB34916
    • CS-0204
    • BCPP000397
    • AKOS015995214
    • CHEMBL1171837
    • BENZAMIDE, 3-(2-IMIDAZO(1,2-B)PYRIDAZIN-3-YLETHYNYL)-4-METHYL-N-(4-((4-METHYL-1-PIPERAZINYL)METHYL)-3-(TRIFLUOROMETHYL)PHENYL)-
    • PONATINIB [INN]
    • DTXSID50241426
    • Ponatinib [USAN]
    • NSC758487
    • NSC800855
    • EX-A067
    • 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
    • 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-y-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
    • Ponatinib [USAN:INN]
    • Ponatinib (USAN/INN)
    • 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzam ide
    • Ponatinib (AP24534)?
    • SCHEMBL589260
    • HSDB 8184
    • MLS006010166
    • AC-26973
    • ponatinibum
    • NCGC00263152-12
    • PONATINIB [MI]
    • MDL: MFCD17215203
    • インチ: 1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)
    • InChIKey: PHXJVRSECIGDHY-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(C#CC2N3C(C=CC=N3)=NC=2)C(C)=CC=1)NC1C=C(C(F)(F)F)C(CN2CCN(C)CC2)=CC=1

計算された属性

  • せいみつぶんしりょう: 532.219844g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 532.219844g/mol
  • 単一同位体質量: 532.219844g/mol
  • 水素結合トポロジー分子極性表面積: 65.8Ų
  • 重原子数: 39
  • 複雑さ: 910
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 532.6

じっけんとくせい

  • Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents
  • Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
  • Dissociation Constants: pKa1 = 1.72 (tertiary amine); pKa2 = 4.91 (imine); pKa3 = 8.03 (tertiary amine) (est)
  • 密度みつど: 1.3
  • ゆうかいてん: >160 °C
  • ようかいど: In water, 9.0X10-2 mg/L at 25 °C (est)
  • PSA: 65.77000
  • LogP: 4.40480
  • じょうきあつ: 2.5X10-17 mm Hg at 25 °C (est)

Ponatinib セキュリティ情報

Ponatinib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0204-10mg
Ponatinib
943319-70-8 99.43%
10mg
$66.0 2022-04-26
abcr
AB337617-100 mg
Ponatinib; .
943319-70-8
100 mg
€285.40 2023-07-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci13034-100mg
Ponatinib (AP24534)
943319-70-8 98%
100mg
¥3595.00 2023-09-09
MedChemExpress
HY-12047-10mM*1mLinDMSO
Ponatinib
943319-70-8 99.43%
10mM*1mLinDMSO
¥891 2023-07-26
Enamine
EN300-6733072-0.1g
3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide
943319-70-8 95.0%
0.1g
$71.0 2025-02-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2372-10mg
Ponatinib
943319-70-8 99.74%
10mg
¥ 669 2023-09-07
Apollo Scientific
BIM1122-100mg
Ponatinib, Free Base
943319-70-8 98%
100mg
£75.00 2025-02-22
TRC
P688250-1mg
Ponatinib
943319-70-8
1mg
$ 58.00 2023-09-06
TRC
P688250-10mg
Ponatinib
943319-70-8
10mg
$ 108.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P41690-50mg
Ponatinib
943319-70-8
50mg
¥1138.0 2021-09-08

Ponatinib 合成方法

Synthetic Routes 1

はんのうじょうけん
リファレンス
Structural mechanism of the pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance
Zhou, Tianjun; Commodore, Lois; Huang, Wei-Sheng; Wang, Yihan; Thomas, Mathew; et al, Chemical Biology & Drug Design, 2010, 77(1), 1-11

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 d, rt
リファレンス
Preparation of bicyclic heteroaryl alkynyl arenes as protein kinase inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sodium triacetoxyborohydride Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 - 30 min, rt
リファレンス
Processes for making ponatinib and intermediates thereof
, United States, , ,

Synthetic Routes 4

はんのうじょうけん
リファレンス
Development of a sandwich enzyme-linked immunosorbent assay for the quantification of ponatinib in serum
Yamamoto, Yuta ; Saita, Tetsuya; Sogawa, Rintaro; Ogata, Kenji; Yamamoto, Yutaro ; et al, Analytical Biochemistry, 2019, 571, 14-20

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Oxalyl chloride ,  4-Methylmorpholine Solvents: Dichloromethane ;  30 min, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  rt → reflux; 18 h, reflux
1.3 Solvents: Water
リファレンス
Methods and compositions for RAF kinase mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  12 h, rt
リファレンス
ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors
Jin, Bo; Gallou, Fabrice; Reilly, John; Lipshutz, Bruce H., Chemical Science, 2019, 10(12), 3481-3485

Synthetic Routes 7

はんのうじょうけん
1.1 Catalysts: Triphenylphosphine ,  Palladium chloride Solvents: Dimethylformamide ;  20 min, 140 °C
1.2 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  3 h, 50 °C
リファレンス
Synthesis of antineoplastic agent Ponatinib
Xie, Ning; Li, Yan-yang; Zhao, Yan-jin; Li, Shu-xin, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cuprous chloride Solvents: Methanol ,  Acetonitrile ;  10 h, rt
リファレンス
Method for preparation of Ponatinib
, China, , ,

Synthetic Routes 9

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  3 - 4 h, rt
リファレンス
Processes for making ponatinib and intermediates thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
リファレンス
Methods and compositions for treating cancer using multi-protein kinase inhibitor ponatinib
, World Intellectual Property Organization, , ,

Synthetic Routes 11

はんのうじょうけん
1.1 Reagents: Dicyclohexylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  15 min, rt; rt → 80 °C; 3 h, 80 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  16 h, rt
1.4 Reagents: Water ;  rt
リファレンス
Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant
Huang, Wei-Sheng; Metcalf, Chester A.; Sundaramoorthi, Raji; Wang, Yihan; Zou, Dong; et al, Journal of Medicinal Chemistry, 2010, 53(12), 4701-4719

Synthetic Routes 12

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 0 °C → rt; overnight, rt
リファレンス
A process for preparing ponatinib and its intermediates
, China, , ,

Synthetic Routes 13

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
リファレンス
Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide monohydrochloride
, Canada, , ,

Synthetic Routes 14

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 d, rt
リファレンス
Methods and compositions for treating neurodegenerative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 15

はんのうじょうけん
リファレンス
Preparation of radioactive halogen-labeled 2-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]toluene and 2-[2-(imidazo[1,2-a]pyrazin-3-yl)ethynyl]toluene derivatives as molecular probes for imaging Bcr-Abl protein and tumors
, Japan, , ,

Synthetic Routes 16

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Tricyclohexylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  8 h, 80 °C
リファレンス
Process for the preparation of ponatinib useful in the treatment of chronic promyelocytic leukemia
, China, , ,

Synthetic Routes 17

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  16 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Synthesis of ponatinib
Tian, Kun; Yue, Hongliang; Zhou, Changling; Dai, Juan; Chen, Haixia; et al, Guangdong Huagong, 2013, 40(12), 24-25

Synthetic Routes 18

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: 2-Methyltetrahydrofuran
リファレンス
Methods and compositions for treating Parkinson's disease
, World Intellectual Property Organization, , ,

Synthetic Routes 19

はんのうじょうけん
リファレンス
Clean production method for intermediates of leukemia drug poatinib
, China, , ,

Synthetic Routes 20

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  3 h, rt → reflux
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 3 h, rt
リファレンス
Process for the preparation of Ponatinib
, China, , ,

Ponatinib Raw materials

Ponatinib Preparation Products

Ponatinib 関連文献

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